(Rac)-ErSO-DFP

Estrogen Receptor Alpha Breast Cancer Selectivity

For ERα+ breast cancer resistance models, sourcing a validated a-UPR activator with defined selectivity is critical. (Rac)-ErSO-DFP addresses this as a selective small molecule biomodulator of Erα. - Induces cytotoxicity via ERα-dependent a-UPR hyperactivation, distinct from antagonists like tamoxifen. - Exhibits >28,500-fold greater potency vs. non-fluorinated analogs; 2750-fold selectivity for ERα+ over ERα- cells. - Supplied with rigorous analytical characterization to support SAR and in vivo efficacy studies.

Molecular Formula C20H17F5N2O2
Molecular Weight 412.4 g/mol
Cat. No. B12405588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-ErSO-DFP
Molecular FormulaC20H17F5N2O2
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O
InChIInChI=1S/C20H17F5N2O2/c21-18(22)8-10-27(11-9-18)19(12-4-6-13(28)7-5-12)14-2-1-3-15(20(23,24)25)16(14)26-17(19)29/h1-7,28H,8-11H2,(H,26,29)
InChIKeyIVIIASPFEXRZGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-ErSO-DFP: Racemic Erα Biomodulator


(Rac)-ErSO-DFP (CAS 2768139-73-5) is a racemic derivative of ErSO-DFP and functions as a selective small molecule biomodulator of the estrogen receptor alpha (Erα). Its mechanism of action involves hyperactivation of the ERα-dependent anticipatory unfolded protein response (a-UPR), a pathway distinct from traditional endocrine therapies, to induce cytotoxicity in ERα-positive breast cancer cells, including those with acquired resistance [1].

Mechanism: a-UPR hyperactivation pathway study
Target: ERα+ breast cancer cell models, including resistant variants
Selectivity: Reported wide selectivity window over ERα- cells

Why (Rac)-ErSO-DFP Cannot Be Replaced


While numerous compounds target the estrogen receptor, (Rac)-ErSO-DFP occupies a unique niche. Standard endocrine therapies (e.g., tamoxifen, fulvestrant) primarily function as antagonists or degraders, while (Rac)-ErSO-DFP acts as a biomodulator to lethally hyperactivate the a-UPR [1]. Furthermore, even closely related structural analogs within the ErSO chemotype exhibit starkly different potency profiles; minor modifications to the piperidine ring (e.g., removal of the 4,4-difluoro substitution) result in a complete loss of anticancer activity (IC50 > 1000 µM), demonstrating the critical and non-interchangeable nature of the compound's specific molecular architecture [1].

vs. endocrine antagonists
Distinct mechanism: a-UPR hyperactivation differs from ER antagonism or degradation; pathway response may not transfer.
vs. non-fluorinated analog
Absence of 4,4-difluoro substitution results in loss of target engagement and cytotoxicity; structural analogs not interchangeable.
vs. racemic mixture
Racemate contains inactive enantiomer; enantiomer-specific activity requires chiral characterization review.

(Rac)-ErSO-DFP: Selectivity and Potency Evidence


Superior ERα+ Cancer Cell Selectivity

A key differentiator for (Rac)-ErSO-DFP is its significantly improved selectivity for ERα-positive (ERα+) cancer cells over ERα-negative (ERα-) cells compared to its predecessor, ErSO. In a head-to-head comparison, ErSO-DFP (the active enantiomer of (Rac)-ErSO-DFP) demonstrated an average 2750-fold difference in IC50 values between ERα+ and ERα- cell lines. In contrast, ErSO's selectivity window is substantially narrower, as evidenced by its time-dependent erosion of selectivity and higher potency against certain ERα- cell lines like HCT-116 [1]. This wider window is critical for minimizing potential off-target effects.

ERα+ selectivity window
Head-to-head
~2750-fold difference (ERα+ vs ERα- IC50)
Supports ERα+ selectivity profiling; wider than predecessor ErSO.
ErSO time-dependent selectivity requires review.
Estrogen Receptor Alpha Breast Cancer Selectivity Therapeutic Window

Essential 4,4-Difluoropiperidine for Activity

The 4,4-difluoropiperidine substituent is not a minor variation; it is essential for potent anticancer activity. A direct comparison between (Rac)-ErSO-DFP (Compound 2) and its non-fluorinated piperidine analog (Compound 16) reveals a dramatic difference. (Rac)-ErSO-DFP displays a potent IC50 of 35 nM against MCF-7 cells, whereas Compound 16 is completely inactive, with an IC50 > 1000 µM [1]. This >28,500-fold difference in potency underscores the critical nature of the 4,4-difluoro substitution for target engagement and efficacy.

4,4-difluoro SAR potency
Head-to-head
IC50 35 nM vs >1000 µM (non-fluorinated analog)
Critical substituent for target engagement; >28,500-fold potency difference.
MCF-7 cells, 24 h alamarBlue assay.
Structure-Activity Relationship (SAR) Medicinal Chemistry Piperidine Analogs

Potency Equivalent to ErSO in MCF-7 Cells

In a cross-study comparison, (Rac)-ErSO-DFP maintains potent anticancer activity that is comparable to the progenitor molecule, ErSO. Against the MCF-7 ERα+ breast cancer cell line, (Rac)-ErSO-DFP exhibits an IC50 of 35 nM [REFS-1, REFS-2]. This is comparable to ErSO's reported IC50 of 20.3 nM against the same cell line under similar 24-hour incubation conditions . This indicates that the key structural modifications to create (Rac)-ErSO-DFP successfully preserved the desired on-target potency while achieving other benefits like enhanced selectivity.

Potency vs. ErSO
Cross-study
IC50 35 nM (Rac-ErSO-DFP) vs 20.3 nM (ErSO)
Comparable on-target cell-model response; selectivity enhancement retained.
MCF-7, 24 h incubation; approximately 1.7-fold difference.
MCF-7 Cytotoxicity Anticancer Activity

(Rac)-ErSO-DFP: Key Research Applications


ERα-Dependent Cytotoxicity in Drug-Resistant Breast Cancer

(Rac)-ErSO-DFP is specifically indicated for studies involving ERα+ breast cancer, including models of endocrine therapy resistance. The J. Med. Chem. paper and patent WO2022087234A1 explicitly highlight its activity against resistant tumors through a novel a-UPR hyperactivation mechanism, distinct from standard-of-care ERα antagonists [REFS-1, REFS-2]. This makes it a valuable tool for probing alternative cell death pathways in treatment-refractory disease settings.

SAR Studies of Erα Biomodulators

The stark >28,500-fold difference in potency between (Rac)-ErSO-DFP and its non-fluorinated piperidine analog (Compound 16) provides a clear, quantitative basis for SAR studies [1]. (Rac)-ErSO-DFP serves as a highly active reference point for evaluating the impact of 4,4-difluoropiperidine substitution on target engagement, cellular permeability (cLogD7.4 = 4.4), and overall cytotoxicity in ERα+ cancer cell lines.

Selective a-UPR Activation

Researchers studying the a-UPR pathway can utilize (Rac)-ErSO-DFP as a selective activator. Its 2750-fold selectivity window between ERα+ and ERα- cells [1] ensures that observed a-UPR activation and subsequent cytotoxicity are primarily driven by ERα-dependent mechanisms. This minimizes confounding results from off-target UPR activation in ERα- cell populations.

Application
Selection Property
Validation Focus
Endocrine-resistant ERα+ model cytotoxicity studies
ERα-dependent a-UPR hyperactivation mechanism
Cell-model cytotoxicity endpoint review
Fluoropiperidine SAR evaluation
4,4-difluoropiperidine substitution effect
Target engagement and cellular potency
a-UPR pathway selectivity studies
ERα-mediated vs ERα- selectivity window
On-target pathway activation confirmation

Technical Documentation Hub

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40 linked technical documents
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